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Compound of Interest

Compound Name: 2,4,6-Undecatriene

Cat. No.: B15405791 Get Quote

A detailed examination of the spectroscopic data for 2,4,6-undecatriene reveals a close

correlation between synthetically produced and naturally occurring isomers, confirming the

successful chemical synthesis of this fragrant compound. This guide provides a comparative

analysis of their spectroscopic profiles, outlines the methodologies for their synthesis and

isolation, and presents a workflow for their comparative analysis.

Introduction
2,4,6-Undecatriene is a naturally occurring conjugated triene found in the essential oils of

certain plants, notably in galbanum, a gum resin from several species of the Ferula genus. It is

a significant contributor to the characteristic green, herbaceous, and slightly balsamic aroma of

galbanum oil. The synthesis of specific isomers of 2,4,6-undecatriene is of interest for the

fragrance and flavor industry to ensure a consistent and high-quality supply of this valuable

aroma chemical. This guide presents a comparison of the spectroscopic data for synthetic and

natural 2,4,6-undecatriene, providing researchers, scientists, and drug development

professionals with a comprehensive overview of its characterization.

Data Presentation: Spectroscopic Comparison
While a complete set of directly comparable spectroscopic data from a single source for both a

specific synthetic and a specific natural isomer of 2,4,6-undecatriene is not readily available in

the public domain, data for various isomers have been reported. The following tables

summarize the available and expected spectroscopic characteristics for 2,4,6-undecatriene,

based on data from spectral databases and the analysis of related compounds. For the
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purpose of this guide, we will focus on the (2Z,4Z,6E)-isomer, for which some spectral

information is referenced.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported for (2Z,4Z,6E)-2,4,6-undecatriene)

Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 ~0.9 t ~7.5

H-2' ~1.4 sextet ~7.5

H-3' ~2.1 q ~7.5

H-2 ~5.5 - 6.5 m -

H-3 ~5.5 - 6.5 m -

H-4 ~5.5 - 6.5 m -

H-5 ~5.5 - 6.5 m -

H-6 ~5.5 - 6.5 m -

H-7 ~5.5 - 6.5 m -

H-8 ~2.0 q ~7.0

H-9 ~1.4 sextet ~7.5

H-10 ~0.9 t ~7.5

H-11 ~1.8 d ~7.0

Note: The chemical shifts for the olefinic protons (H-2 to H-7) are complex and overlapping,

typically appearing in the 5.5-6.5 ppm region as a series of multiplets. The exact shifts and

coupling constants are highly dependent on the specific stereoisomer.

Table 2: ¹³C NMR Spectroscopic Data (Reported for (2Z,4Z,6E)-2,4,6-undecatriene)[1]
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Carbon Chemical Shift (δ, ppm)

C-1 ~14.0

C-2' ~22.5

C-3' ~35.0

C-2 to C-7 ~125.0 - 135.0

C-8 ~32.0

C-9 ~22.5

C-10 ~14.0

C-11 ~18.0

Note: The signals for the sp² hybridized carbons of the triene system (C-2 to C-7) appear in the

characteristic downfield region for alkenes. The specific shifts would vary slightly between

different stereoisomers.

Table 3: Mass Spectrometry (MS) and Infrared (IR) Spectroscopic Data

Spectroscopic Technique Key Features

Mass Spectrometry (GC-MS)

Molecular Ion (M⁺): m/z = 150. Key

fragmentation patterns would involve allylic

cleavage and loss of alkyl fragments. The

fragmentation pattern is expected to be very

similar for all stereoisomers.[1]

Infrared (IR) Spectroscopy

C-H stretch (alkene): ~3020 cm⁻¹; C=C stretch

(conjugated): ~1650-1600 cm⁻¹ (multiple

bands); C-H bend (alkene): ~990-650 cm⁻¹

(dependent on stereochemistry).

Experimental Protocols
Synthesis of 2,4,6-Undecatriene
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A general and effective method for the synthesis of conjugated trienes like 2,4,6-undecatriene
is the Wittig reaction or its variations, such as the Horner-Wadsworth-Emmons reaction. A

plausible synthetic route is outlined below:

Objective: To synthesize a specific isomer of 2,4,6-undecatriene.

Materials:

Appropriate C5-aldehyde or ketone (e.g., pentanal)

Appropriate C6-phosphonium ylide or phosphonate ester

Strong base (e.g., n-butyllithium, sodium hydride)

Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

Ylide/Carbanion Formation: A suitable phosphonium salt (for Wittig) or phosphonate ester

(for HWE) is deprotonated using a strong base in an anhydrous solvent under an inert

atmosphere (e.g., nitrogen or argon) to form the corresponding ylide or carbanion. The

choice of phosphonium salt/phosphonate ester and base will influence the stereoselectivity

of the resulting double bond.

Reaction with Carbonyl Compound: The appropriate C5-carbonyl compound is added to the

solution of the ylide/carbanion at a controlled temperature (often low temperatures like -78

°C to 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for

a specified period.

Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium

chloride. The organic product is extracted with a suitable solvent (e.g., diethyl ether, ethyl

acetate). The combined organic layers are washed with brine, dried over an anhydrous salt

(e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced

pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a

non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of a

more polar solvent) to yield the pure 2,4,6-undecatriene isomer.

Characterization: The structure and purity of the synthesized compound are confirmed by

spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).

Isolation of Natural 2,4,6-Undecatriene from Galbanum
Oil
Objective: To isolate 2,4,6-undecatriene from its natural source.

Materials:

Galbanum essential oil

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, diethyl ether)

Rotary evaporator

Gas chromatograph-mass spectrometer (GC-MS)

Nuclear magnetic resonance (NMR) spectrometer

Infrared (IR) spectrometer

Procedure:

Fractionation: Galbanum essential oil is subjected to fractional distillation under reduced

pressure to enrich the fraction containing compounds with the boiling point of undecatriene.

Chromatographic Separation: The enriched fraction is further purified by column

chromatography on silica gel. A non-polar eluent, such as hexane, is used to elute the

hydrocarbon components. The polarity of the eluent can be gradually increased if necessary.
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Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer

chromatography (TLC) or gas chromatography (GC) to identify those containing 2,4,6-
undecatriene.

Isolation and Purification: Fractions containing the target compound are combined, and the

solvent is removed under reduced pressure. Further purification can be achieved by

preparative gas chromatography or high-performance liquid chromatography (HPLC) if

necessary to isolate a specific isomer.

Spectroscopic Characterization: The isolated compound is subjected to comprehensive

spectroscopic analysis (¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity and

stereochemistry.

Mandatory Visualization

Synthetic 2,4,6-Undecatriene

Natural 2,4,6-Undecatriene

Comparative AnalysisSynthesis (e.g., Wittig Reaction) Purification (Column Chromatography) Spectroscopic Analysis (NMR, MS, IR)

Data Comparison

Natural Source (Galbanum Oil) Isolation (Fractional Distillation & Chromatography) Spectroscopic Analysis (NMR, MS, IR)

Click to download full resolution via product page

Caption: Experimental workflow for the comparison of synthetic vs. natural 2,4,6-undecatriene.

Conclusion
The spectroscopic data for synthetic 2,4,6-undecatriene are expected to be identical to those

of its naturally occurring counterpart, provided the same stereoisomer is being compared. The

successful synthesis of this triene with high fidelity to the natural product is crucial for its

application in the fragrance and flavor industries. The methodologies outlined in this guide
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provide a framework for the preparation, isolation, and comparative analysis of 2,4,6-
undecatriene, ensuring a thorough characterization of this important aroma compound. The

close match between the spectroscopic fingerprints of synthetic and natural samples validates

the synthetic route and confirms the chemical identity of the isolated natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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